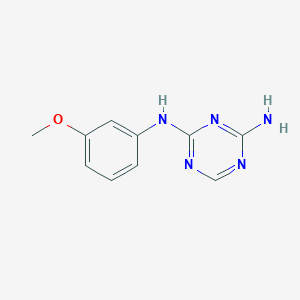

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is subjected to continuous stirring and temperature monitoring to maintain optimal reaction conditions .

化学反应分析

Types of Reactions

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted triazine derivatives.

科学研究应用

Anticancer Properties

Research indicates that compounds within the triazine class, including N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, demonstrate selective antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of 1,3,5-triazines exhibited significant cytotoxicity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM . The mechanism of action appears to involve apoptosis induction in cancer cells.

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Target Cell Line | GI50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB231 | 1 | Apoptosis |

| Compound A | SKBR-3 | 50 | Cell cycle arrest |

| Compound B | MCF-7 | 30 | Apoptosis |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Cancer Treatment

Given its selective cytotoxicity towards cancer cells while sparing normal cells , this compound could serve as a lead compound for developing new anticancer therapies.

Antibacterial Agents

The compound's antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains. Further research could explore its efficacy in clinical settings .

Case Study 1: Breast Cancer Research

A recent study evaluated a series of triazine derivatives against breast cancer cell lines. The findings indicated that modifications on the phenyl ring significantly influenced the compounds' antiproliferative activities. Specifically, para-substituted derivatives showed enhanced potency compared to their ortho or meta counterparts .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth at low concentrations .

作用机制

The mechanism of action of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

- N-(3-methoxyphenyl)acetamide

- N-(3-methoxyphenyl)cinnamamide

- N-(3-methoxyphenyl)thiourea

Uniqueness

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core structure, which imparts distinct chemical and biological properties.

生物活性

N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antimalarial

Research has shown that structural modifications in these compounds can significantly influence their biological activities .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of synthesized 1,3,5-triazine derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM .

Case Study: MDA-MB231 Cell Line

The following table summarizes the antiproliferative activity of various triazine derivatives against MDA-MB231 cells:

| Compound ID | Structure | GI50 (nM) | Notes |

|---|---|---|---|

| Compound 18 | This compound | 1 | Most potent compound in the series |

| Compound 16 | Another derivative | 4 | Slightly less active than compound 18 |

| Compound 19 | Related structure | 200 | Significant decrease in potency |

The time-dependent cytotoxic effects observed in these studies suggest that apoptosis is a primary mechanism through which these compounds exert their antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Research indicates that similar triazine derivatives exhibit significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus.

Antibacterial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | High |

| Staphylococcus aureus | 8 µg/mL | Very High |

These findings underscore the potential application of triazine derivatives in treating bacterial infections .

Mechanistic Insights

The biological activity of this compound is closely linked to its molecular structure. The presence of the methoxy group at the para position significantly enhances its interaction with biological targets. Studies have shown that substituents on the aromatic rings can dramatically affect binding affinity and biological potency .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted three-component condensation of cyanoguanidine, 3-methoxybenzaldehyde, and aryl amines under acidic conditions, followed by dehydrogenative aromatization . Traditional methods involve stepwise substitution reactions on a triazine core, but these often require harsh reagents (e.g., phosphorus oxychloride) and yield <60% . Microwave synthesis improves efficiency (yields ~75–85%) and reduces reaction time (30–60 minutes vs. 12–24 hours) .

Q. How is the structural integrity of this compound validated in synthetic batches?

Characterization typically combines:

- NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and triazine ring protons (δ 8.2–8.5 ppm) .

- X-ray crystallography : Confirms planarity of the triazine core and dihedral angles between substituents (e.g., 4-methoxyphenyl derivatives show ~15° tilt) .

- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects byproducts like unreacted cyanoguanidine .

Q. What preliminary biological activities have been reported for this compound?

Triazine derivatives exhibit antiproliferative activity against cancer cell lines (e.g., IC50 = 2–10 µM in HeLa and MCF-7) via topoisomerase inhibition or intercalation . Specific data for this compound are limited, but analogs show moderate antimicrobial activity (MIC = 16–32 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can 3D-QSAR modeling optimize the anticancer activity of this triazine derivative?

Comparative molecular field analysis (CoMFA) of diaryl triazines identifies key pharmacophores:

- Electron-donating groups (e.g., methoxy) at the 3-position enhance DNA binding .

- Hydrophobic substituents on the aryl ring improve membrane permeability (log P > 2.5 optimal) . Validation via molecular docking against topoisomerase IIα (PDB: 1ZXM) predicts binding affinities (ΔG = −8.5 to −10.2 kcal/mol) .

Q. What strategies mitigate the poor aqueous solubility of this compound in preclinical studies?

- Co-solvent systems : Use 10% DMSO/PEG-400 in PBS (solubility ≈ 1.2 mg/mL) .

- Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) increases bioavailability 3-fold in murine models .

- Prodrug design : Phosphorylated derivatives improve solubility >10-fold while retaining activity post-hydrolysis .

Q. How do contradictory data on triazine toxicity inform experimental design?

Discrepancies arise from:

- Metabolic activation : Cytochrome P450-mediated oxidation (e.g., CYP3A4) generates reactive intermediates, causing hepatotoxicity in some studies (ALT > 200 U/L) but not others .

- Species-specific effects : Mouse LD50 = 250 mg/kg vs. rat LD50 = 450 mg/kg . Mitigation: Include metabolite profiling (LC-MS/MS) and cross-species comparisons in toxicity assays.

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Key impurities include:

- Residual cyanoguanidine (≤0.1% by HPLC) .

- Oxidation byproducts (e.g., sulfoxide derivatives in sulfur-containing analogs) . Solutions:

- UHPLC-QTOF : Detects impurities at 0.01% levels with a C18 column (2.1 × 100 mm, 1.7 µm) .

- Ion-pair chromatography (0.1% TFA in mobile phase) resolves polar degradation products .

Q. What mechanisms underlie resistance to triazine-based therapeutics, and how can they be overcome?

Resistance mechanisms:

- Efflux pumps : Overexpression of ABCG2 reduces intracellular concentrations (e.g., IC50 increases 5-fold in resistant cell lines) .

- Target mutations : Altered topoisomerase IIα (Gly553Arg) diminishes binding . Strategies:

- Combination therapy : Co-administration with efflux inhibitors (e.g., verapamil) restores potency .

- Dual-target inhibitors : Hybrid molecules with HDAC inhibitory moieties show synergistic effects .

属性

IUPAC Name |

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPACLZVFOIZIGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。